molecular formula C20H22N4O4 B14106827 (E)-1-(4-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(4-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14106827
M. Wt: 382.4 g/mol
InChI Key: CTXPEIKETSTPIP-UHFFFAOYSA-N
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Description

(E)-1-(4-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone derivative with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the methoxyphenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would require further research.

Medicine

In medicine, compounds similar to this compound have shown promise as therapeutic agents for various diseases

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. Molecular docking studies and biochemical assays would be necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Methoxyphenyl Ureas: Compounds with a methoxyphenyl group and urea linkage.

Uniqueness

(E)-1-(4-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H22N4O4/c1-27-13-5-12-24-18(16-6-3-4-7-17(16)22-20(24)26)23-19(25)21-14-8-10-15(28-2)11-9-14/h3-4,6-11H,5,12-13H2,1-2H3,(H2,21,23,25)

InChI Key

CTXPEIKETSTPIP-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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